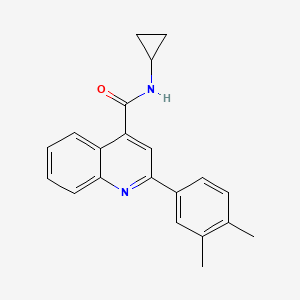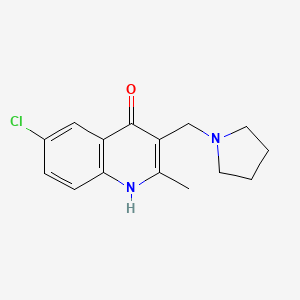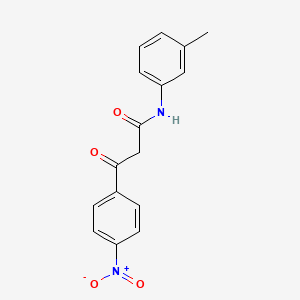![molecular formula C15H11F2N5OS B5687901 N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as FLT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FLT is a tetrazole-based compound that has a thioether linkage, and it is a member of the thioacetamide family.
Wirkmechanismus
FLT inhibits the growth of cancer cells by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. FLT binds to the active site of thymidylate synthase and inhibits its activity, leading to the inhibition of DNA synthesis and cell growth. FLT also inhibits the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. FLT binds to beta-amyloid and prevents its aggregation, leading to the prevention of the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
FLT has been shown to have a low toxicity profile in vitro and in vivo studies. FLT has been shown to have a high binding affinity for thymidylate synthase and beta-amyloid, making it a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. FLT has also been shown to have a high selectivity for cancer cells, making it a potential anti-cancer agent with fewer side effects than traditional chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
FLT has several advantages for lab experiments. FLT is a fluorescent probe that can be used to study the binding of proteins and nucleic acids. FLT is also a radiotracer that can be used for PET imaging to study the metabolism of cancer cells. FLT has a high binding affinity for thymidylate synthase and beta-amyloid, making it a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. However, FLT has some limitations for lab experiments. FLT is a tetrazole-based compound that is unstable in acidic conditions, making it unsuitable for experiments that require acidic conditions. FLT also has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
FLT has several potential future directions for scientific research. FLT can be used as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. FLT can also be used as a fluorescent probe to study the binding of proteins and nucleic acids. FLT can also be used as a radiotracer for PET imaging to study the metabolism of cancer cells. FLT can be modified to improve its stability and selectivity for cancer cells, making it a more effective anti-cancer agent. FLT can also be modified to improve its selectivity for beta-amyloid, making it a more effective therapeutic agent for the treatment of Alzheimer's disease.
Synthesemethoden
FLT can be synthesized by the reaction of 2-fluorobenzenesulfonyl chloride with sodium azide in the presence of triethylamine to form the intermediate 2-fluorophenyl azide. The intermediate is then reacted with 2-fluorobenzaldehyde in the presence of sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with carbon disulfide and methyl iodide to form FLT.
Wissenschaftliche Forschungsanwendungen
FLT has been used extensively in scientific research due to its potential applications in various fields. FLT has been used as a fluorescent probe to study the binding of proteins and nucleic acids. FLT has also been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. FLT has been used as a radiotracer for PET imaging to study the metabolism of cancer cells. FLT has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5OS/c16-10-5-1-3-7-12(10)18-14(23)9-24-15-19-20-21-22(15)13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTIABTWZQAQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5687844.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B5687882.png)

![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)


![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)